Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-
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Overview
Description
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is a coordination compound with the chemical formula C33H60CrO6. This compound is known for its unique structure, where a chromium ion is coordinated with three 2,2,7-trimethyl-3,5-octanedionato ligands. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of chromium(III) chloride with 2,2,7-trimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is heated under reflux conditions to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) species .
Scientific Research Applications
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- exerts its effects involves coordination with target molecules. The chromium ion can interact with various substrates, facilitating catalytic reactions. The ligands stabilize the chromium ion, allowing it to participate in redox reactions and other chemical processes. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Chromium, tris(acetylacetonato-O,O’)-
- Chromium, tris(2,4-pentanedionato-O,O’)-
- Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-
Uniqueness
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is unique due to its bulky ligands, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in applications where stability and reactivity are crucial. Compared to other similar compounds, it offers distinct advantages in terms of solubility and reactivity.
Properties
Molecular Formula |
C33H57CrO6 |
---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
chromium(3+);2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Cr/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |
InChI Key |
PIUQXXJGLWNJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |
Origin of Product |
United States |
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